4-Methoxy-2-(trifluoromethyl)aniline hydrochloride 4-Methoxy-2-(trifluoromethyl)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185304-48-6
VCID: VC2815751
InChI: InChI=1S/C8H8F3NO.ClH/c1-13-5-2-3-7(12)6(4-5)8(9,10)11;/h2-4H,12H2,1H3;1H
SMILES: COC1=CC(=C(C=C1)N)C(F)(F)F.Cl
Molecular Formula: C8H9ClF3NO
Molecular Weight: 227.61 g/mol

4-Methoxy-2-(trifluoromethyl)aniline hydrochloride

CAS No.: 1185304-48-6

Cat. No.: VC2815751

Molecular Formula: C8H9ClF3NO

Molecular Weight: 227.61 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-2-(trifluoromethyl)aniline hydrochloride - 1185304-48-6

Specification

CAS No. 1185304-48-6
Molecular Formula C8H9ClF3NO
Molecular Weight 227.61 g/mol
IUPAC Name 4-methoxy-2-(trifluoromethyl)aniline;hydrochloride
Standard InChI InChI=1S/C8H8F3NO.ClH/c1-13-5-2-3-7(12)6(4-5)8(9,10)11;/h2-4H,12H2,1H3;1H
Standard InChI Key AORFTHQHDDZQDO-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)N)C(F)(F)F.Cl
Canonical SMILES COC1=CC(=C(C=C1)N)C(F)(F)F.Cl

Introduction

Chemical Identity and Basic Properties

4-Methoxy-2-(trifluoromethyl)aniline hydrochloride is a derivative of aniline with a methoxy group and a trifluoromethyl group attached to the benzene ring. It exists as the hydrochloride salt of 4-Methoxy-2-(trifluoromethyl)aniline, which enhances its stability and solubility in various solvents compared to the free base form. The compound is primarily used in scientific research and development, particularly in medicinal chemistry and organic synthesis contexts.

Identification Parameters

The compound is characterized by the following key identification parameters:

ParameterValue
Chemical Name4-Methoxy-2-(trifluoromethyl)aniline hydrochloride
CAS Number1185304-48-6
Molecular FormulaC₈H₉ClF₃NO
Molecular Weight227.61 g/mol
IUPAC Name4-methoxy-2-(trifluoromethyl)aniline;hydrochloride
Standard InChIInChI=1S/C8H8F3NO.ClH/c1-13-5-2-3-7(12)6(4-5)8(9,10)11;/h2-4H,12H2,1H3;1H
SMILESCOC1=CC(=C(C=C1)N)C(F)(F)F.Cl

The free base form (4-Methoxy-2-(trifluoromethyl)aniline) has the CAS number 53903-49-4 and a molecular weight of 191.15 g/mol .

Physical and Chemical Properties

The physical and chemical properties of 4-Methoxy-2-(trifluoromethyl)aniline hydrochloride influence its behavior in chemical reactions and its applications. While specific data for the hydrochloride salt is limited, properties of the free base form provide valuable insights:

PropertyValue
Physical StateTypically a solid at room temperature
Refractive Index1.496 (free base)
DensityApproximately 1.3±0.1 g/cm³ (free base)
Boiling Point234.5±40.0°C at 760 mmHg (free base)
Flash Point95.6±27.3°C (free base)
SolubilitySoluble in polar organic solvents; improved water solubility compared to free base
UN NumberUN2810 (free base)

The presence of the trifluoromethyl group significantly affects the compound's lipophilicity and reactivity, while the methoxy group contributes to its electronic properties. The hydrochloride form typically exhibits enhanced water solubility compared to the free base, making it more suitable for certain applications in aqueous environments.

Structural Characteristics

The structural features of 4-Methoxy-2-(trifluoromethyl)aniline hydrochloride are integral to understanding its chemical behavior and applications. The compound contains several key functional groups that determine its reactivity and properties.

Functional Groups and Their Significance

The molecule contains three principal functional groups:

  • Amino group (-NH₂): Provides nucleophilic character and serves as a reactive site for various transformations, including acylation, alkylation, and diazotization reactions. When protonated in the hydrochloride form, this group becomes positively charged, enhancing water solubility.

  • Methoxy group (-OCH₃): An electron-donating substituent that affects the electronic distribution within the aromatic ring, influencing reactivity patterns. This group can potentially participate in hydrogen bonding and contribute to interactions with biological targets.

  • Trifluoromethyl group (-CF₃): An electron-withdrawing group that significantly impacts the electronic properties of the molecule. This group enhances lipophilicity and metabolic stability, which are crucial factors in pharmaceutical applications. The presence of fluorine atoms also contributes to unique binding interactions with potential biological targets.

The orientation of these functional groups around the benzene ring creates specific electronic and steric effects that influence the compound's behavior in various chemical and biological systems.

Synthesis Methods

Various methods have been documented for synthesizing 4-Methoxy-2-(trifluoromethyl)aniline, which is the precursor to its hydrochloride salt. The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid in an appropriate solvent.

Palladium-Catalyzed Reduction in Ethanol

This method involves the reduction of 4-methoxy-2-(trifluoromethyl)nitrobenzene using hydrogen and a palladium catalyst:

  • Reagents: 4-methoxy-2-(trifluoromethyl)nitrobenzene (25.0 g, 0.11 mole), 5% palladium on carbon (1.1 g), 150 ml of 95% ethanol

  • Conditions: 60 psi (413 kPa) of hydrogen, temperature maintained between 25°C and 30°C

  • Reaction time: Approximately 90 minutes

  • Yield: 22 g (100% yield) of a light yellow oil

The spectroscopic data for the product includes:

  • ¹H NMR (δ, CDCl₂): 7.82 (dd, J= 2 and 9 Hz, 1H), 7.00 (d, J=2 Hz, 1H), 6.48 (d, J=9 Hz, 1H), 3.87 (br s, 2H) and 3.60 (s, 3H)

  • Mass spectrum (m/e): 191 (M+), 176, 156, 128 and 52

Alternative Hydrogenation Method with 10% Pd/C

Another approach uses a slightly different catalyst system:

  • Reagents: 4-methoxy-1-nitro-2-(trifluoromethyl)benzene (9.0 g, 40.7 mmol), 10% palladium on carbon (1.2g, 50% water)

  • Solvents: Ethyl acetate (50 mL) and methanol (100 mL)

  • Conditions: Hydrogen balloon, room temperature, overnight stirring

  • Yield: 7.7 g (99.0%)

Room Temperature Hydrogenation with 5% Pd/C

A more dilute reaction mixture with shorter reaction time:

  • Reagents: 4-methoxy-1-nitro-2-trifluoromethyl-benzene (4.9 g, 22.2 mmol), 5% palladium on carbon (210 mg)

  • Solvent: Ethanol (28 mL)

  • Conditions: Room temperature, hydrogen atmosphere, 2.5 hours stirring

  • Purification: Filtration through a pad of celite

Reduction Using Hydrazine Hydrate

An alternative method utilizing hydrazine as the reducing agent:

  • Reagents: 4-methoxy-1-nitro-2-trifluoromethyl-benzene (1.0 g, 4.52 mmol), Raney Ni (catalytic amount), hydrazine hydrate (1 mL)

  • Solvent: Methanol (5-7 mL)

  • Conditions: Room temperature, 2-3 hours stirring

  • Yield: 0.400 g of desired product

The spectroscopic data includes:

  • ¹H NMR (DMSO-d₆): δ 3.67 (s, 3H), 5.09 (s, 2H), 6.79-6.85 (m, 2H), 6.96 (d, J = 6.9 Hz, 1H)

Applications in Scientific Research

4-Methoxy-2-(trifluoromethyl)aniline hydrochloride has various applications in scientific research, particularly in medicinal chemistry and organic synthesis.

Medicinal Chemistry

In medicinal chemistry, the compound serves as an important building block for developing pharmaceutical candidates. The trifluoromethyl group enhances membrane penetration capabilities, a crucial factor in developing effective antimicrobial agents. This characteristic makes the compound potentially valuable in research aimed at addressing antimicrobial resistance, a growing global health concern.

The compound's structure, featuring both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups, creates a unique electronic environment that can influence binding interactions with biological targets. This property is particularly important when designing molecules that interact with specific receptors or enzymes.

Organic Synthesis

As a versatile intermediate in organic synthesis, 4-Methoxy-2-(trifluoromethyl)aniline hydrochloride can undergo various transformations:

  • Diazotization and coupling reactions: The primary amine group can be converted to a diazonium salt, which serves as an intermediate for introducing various substituents.

  • Amide formation: The amine functionality can participate in amide bond formation, leading to compounds with potential biological activities.

  • Heterocycle synthesis: The compound can serve as a precursor for synthesizing various heterocyclic systems, including quinolines, benzotriazoles, and benzimidazoles, which have significant applications in pharmaceutical research.

  • Functionalization of the aromatic ring: Additional substitution reactions can be performed to further elaborate the molecular structure.

Material Science Applications

Compounds containing trifluoromethyl groups have applications in material science due to their unique properties:

  • Polymer additives: These compounds can be incorporated into polymers to enhance thermal stability and chemical resistance.

  • Surface modifications: They can be used in the development of materials with specific surface properties, such as hydrophobicity or oleophobicity.

  • Liquid crystals: Derivatives of this compound may find applications in liquid crystal technology due to their structural features.

Comparative Analysis

A comparative analysis of 4-Methoxy-2-(trifluoromethyl)aniline hydrochloride with structurally similar compounds provides insights into the unique properties and potential applications of this compound.

Comparison with Isomeric Compounds

Several isomeric compounds with different substitution patterns have been reported in the literature:

CompoundCAS NumberKey Differences
4-Methoxy-2-(trifluoromethyl)aniline hydrochloride1185304-48-6Subject compound; methoxy at para position, trifluoromethyl at ortho position
2-Methoxy-4-(trifluoromethyl)aniline hydrochloride1820747-49-6Methoxy at ortho position, trifluoromethyl at para position
4-Methoxy-3-(trifluoromethyl)aniline hydrochloride104044-32-8Methoxy at para position, trifluoromethyl at meta position

These isomeric differences significantly affect the compounds' physical properties, reactivity patterns, and potential biological activities. The position of the substituents influences the electronic distribution within the aromatic ring, which can impact interactions with biological targets and reactivity in chemical transformations.

Effects of Structural Variations

The position of substituents on the aromatic ring significantly influences various properties:

Understanding these structure-property relationships is essential for rational design and optimization of compounds for specific applications.

Current Research and Future Directions

Research involving 4-Methoxy-2-(trifluoromethyl)aniline hydrochloride and related compounds continues to expand, with several promising directions for future investigations.

Recent Research Developments

Recent research has focused on several key areas:

  • Antimicrobial applications: Investigations into the potential of trifluoromethyl-substituted anilines for developing new antimicrobial agents, leveraging their enhanced membrane penetration capabilities.

  • Synthetic methodologies: Development of improved synthetic routes for preparing these compounds, including continuous flow methods similar to those described for related compounds .

  • Structure-activity relationship studies: Systematic evaluations of how structural modifications affect biological activities, guiding the design of more potent and selective compounds.

  • Applications in material science: Exploration of these compounds as components in advanced materials with specific properties, such as enhanced thermal stability or chemical resistance.

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